molecular formula C22H19ClN4O3S B11370367 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B11370367
M. Wt: 454.9 g/mol
InChI Key: FSOMPPQHTFOWBJ-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole intermediates. The oxadiazole ring can be synthesized by cyclization of an amidoxime with an acyl chloride under acidic conditions . The thiazole ring is often prepared by reacting a bromoacetophenone derivative with thiourea .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of oxadiazole and thiazole rings, which confer a broad range of biological activities. This dual-ring structure is less common and provides a unique scaffold for drug development .

Properties

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C22H19ClN4O3S/c1-29-15-11-9-14(10-12-15)18-13-31-22(24-18)25-19(28)7-4-8-20-26-21(27-30-20)16-5-2-3-6-17(16)23/h2-3,5-6,9-13H,4,7-8H2,1H3,(H,24,25,28)

InChI Key

FSOMPPQHTFOWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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